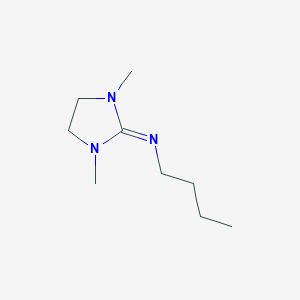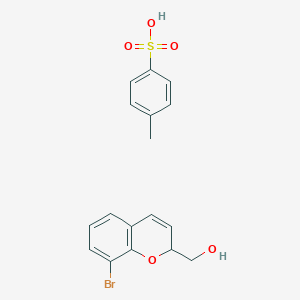![molecular formula C22H44BF4P2Rh- B15159665 (S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
(S)-[Rh COD TCFP]BF4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[Rh COD TCFP]BF4 typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and tert-butylmethylphosphino-di-tert-butylphosphinomethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-[Rh COD TCFP]BF4 primarily undergoes asymmetric hydrogenation reactions. It is also involved in reduction, substitution, and addition reactions. The compound’s high selectivity makes it suitable for producing chiral molecules, which are essential in pharmaceuticals and fine chemicals .
Common Reagents and Conditions
Common reagents used with this compound include hydrogen gas, various substrates (amines, ketones, unsaturated acids), and solvents like dichloromethane or toluene. The reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere .
Major Products
The major products formed from reactions involving this compound are chiral amines, alcohols, and acids. These products are highly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(S)-[Rh COD TCFP]BF4 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-[Rh COD TCFP]BF4 involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. This process is facilitated by the unique electronic and steric properties of the ligand (tert-butylmethylphosphino-di-tert-butylphosphinomethane), which enhances the selectivity and efficiency of the reaction . The molecular targets and pathways involved include the activation of hydrogen gas and the formation of rhodium-hydride intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-[Rhodium (1,5-cyclooctadiene) (tert-butylmethylphosphino-di-tert-butylphosphinomethane)] tetrafluoroborate
- (S)-[Rhodium (1,5-cyclooctadiene) (di-tert-butylphosphinomethyl)phosphino] tetrafluoroborate
- (R,R)-[Rhodium (1,5-cyclooctadiene) (diethylphospholano)benzene] tetrafluoroborate
Uniqueness
(S)-[Rh COD TCFP]BF4 stands out due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. Its unique ligand structure provides significant steric hindrance, which enhances the selectivity of the catalytic process. This makes it particularly valuable in the synthesis of chiral molecules, where precision and selectivity are crucial .
Eigenschaften
Molekularformel |
C22H44BF4P2Rh- |
|---|---|
Molekulargewicht |
560.2 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1 |
InChI-Schlüssel |
CRUGJRKRRYVPDF-ZRXYBOGPSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.CC([P@](CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
![Tricyclo[3.3.0.0~2,4~]octane-3-carboxamide](/img/structure/B15159611.png)
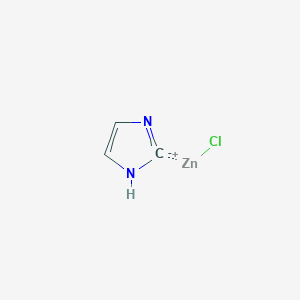
![Furo[3,2-c]oxepin-4(2H)-one, 6-ethyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B15159622.png)
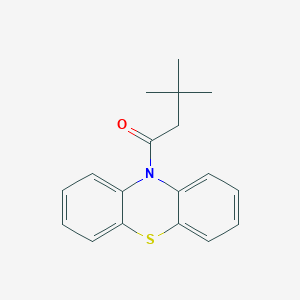
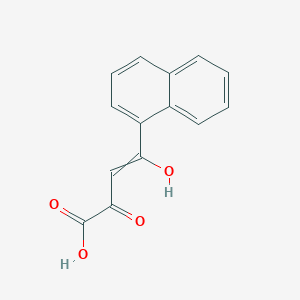
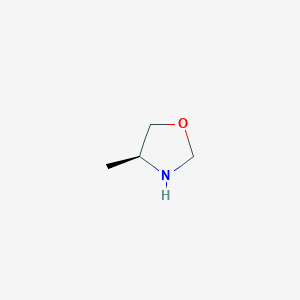
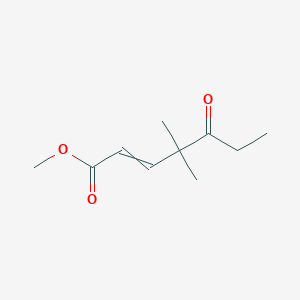
![10-Ethynyl-7,7-diphenylspiro[4.5]decan-10-ol](/img/structure/B15159650.png)
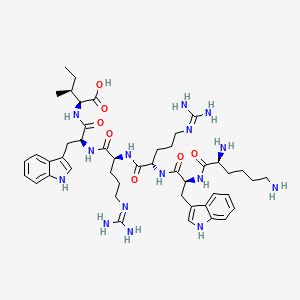
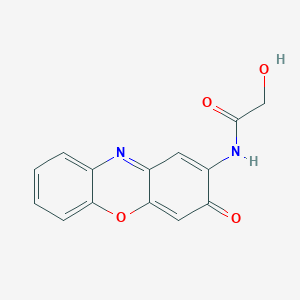
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
